Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)-

Nucleoside Derivatization GC-MS Analysis Silylation Efficiency

Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- (CAS 21149-38-2), commonly designated as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is a fluoroacetamide-based trimethylsilyl (TMS) donor with molecular formula C8H18F3NOSi2 and molecular weight 257.40 g/mol. It serves as a powerful silylation reagent in analytical chemistry, primarily utilized for derivatizing polar, non-volatile, or thermally labile compounds—such as alcohols, amines, carboxylic acids, and phenols—into more volatile and thermally stable TMS derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis.

Molecular Formula C8H18F3NOSi2
Molecular Weight 257.4 g/mol
CAS No. 21149-38-2
Cat. No. B1200258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)-
CAS21149-38-2
SynonymsBSTFA
N,N-bis(trimethylsilyl)-2,2,2-trifluoroacetamide
Molecular FormulaC8H18F3NOSi2
Molecular Weight257.4 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N(C(=O)C(F)(F)F)[Si](C)(C)C
InChIInChI=1S/C8H18F3NOSi2/c1-14(2,3)12(15(4,5)6)7(13)8(9,10)11/h1-6H3
InChIKeyRZYHXKLKJRGJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- (CAS 21149-38-2, BSTFA) - Essential Silylation Reagent for GC-MS and Analytical Chemistry


Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- (CAS 21149-38-2), commonly designated as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is a fluoroacetamide-based trimethylsilyl (TMS) donor with molecular formula C8H18F3NOSi2 and molecular weight 257.40 g/mol [1]. It serves as a powerful silylation reagent in analytical chemistry, primarily utilized for derivatizing polar, non-volatile, or thermally labile compounds—such as alcohols, amines, carboxylic acids, and phenols—into more volatile and thermally stable TMS derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis [2]. BSTFA is distinguished by its trifluoromethyl group (R = CF3), which confers higher reactivity and generates more volatile by-products compared to non-fluorinated analogs like BSA [3].

Why Generic Substitution of BSTFA (CAS 21149-38-2) with Other Silylating Agents Like MSTFA or BSA Fails


Despite belonging to the broader class of trimethylsilyl donors, silylation reagents such as BSTFA, MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), and BSA (N,O-Bis(trimethylsilyl)acetamide) exhibit significant and quantifiable differences in reaction kinetics, by-product volatility, target compound compatibility, and derivatization efficiency [1]. Simple substitution without method re-validation can lead to incomplete derivatization of sterically hindered analytes, altered chromatographic profiles due to co-eluting by-products, or reduced sensitivity in GC-MS analysis [2][3]. For instance, BSTFA demonstrates superior silylation strength for nucleosides compared to BSA and TMSI [1], and generates more volatile reaction by-products than BSA, which is critical for the analysis of low-boiling TMS-amino acids [2]. Conversely, MSTFA may offer broader metabolite coverage in certain metabolomics applications, highlighting that reagent selection must be application-specific and data-driven [3]. Therefore, procurement decisions cannot rely on class-level assumptions and must be guided by quantitative comparative evidence.

Quantitative Differentiation Evidence: Why Choose BSTFA (CAS 21149-38-2) Over MSTFA, BSA, or Other Silylation Reagents


Superior Silylation Efficiency for Nucleosides: BSTFA Outperforms BSA and TMSI Under Optimal Conditions

A head-to-head comparison evaluating the silylation completeness of nucleosides demonstrated that BSTFA provides quantitatively higher silylation efficiency than BSA and TMSI under optimal conditions. Specifically, the relative weight response (RWR) values indicated the silylating strength order as BSTFA > BSA > TMSI for amino group-containing nucleosides under optimal conditions (150°C-15 min, 225 molar excess for BSTFA) [1]. This higher efficiency translates to more complete derivatization and improved quantitation in GC-MS analysis.

Nucleoside Derivatization GC-MS Analysis Silylation Efficiency

Enhanced Volatility of Reaction By-Products: BSTFA Offers Critical Advantage Over BSA for Low-Boiling TMS Amino Acid Analysis

A key practical differentiation between BSTFA and its non-fluorinated analog BSA lies in the volatility of their reaction by-products. BSTFA generates more volatile by-products than BSA, a characteristic that is particularly advantageous when analyzing lower boiling TMS amino acids by GC [1]. This reduces the risk of co-elution or interference from derivatization by-products with early-eluting target analytes, thereby improving chromatographic resolution and data quality.

Amino Acid Analysis GC-MS Derivatization By-Product Volatility

Microwave-Accelerated Derivatization: MSTFA Outperforms BSTFA+TMCS, but BSTFA Performance Can Be Significantly Improved with Polar Solvents

In a direct head-to-head comparison of microwave-accelerated derivatization (MAD) for steroids, MSTFA demonstrated superior performance over BSTFA+TMCS as evidenced by enhanced relative response factors (RRFs) [1]. However, the study also revealed that while BSTFA+TMCS did not couple as effectively under microwave conditions initially, its RRF values improved significantly upon the addition of polar solvents [1]. This finding indicates that BSTFA's utility in advanced derivatization techniques is modifiable through solvent optimization, offering a tunable approach that may be less effective with MSTFA.

Microwave-Accelerated Derivatization Steroid Analysis Reaction Optimization

Metabolite Coverage in Milk: MSTFA Identifies Broader Range than BSTFA or BSTFA+TMCS, but BSTFA+TMCS Detects Most Total Metabolites

A direct head-to-head comparison of derivatization reagents for milk metabolite profiling by GC-MS revealed that while MSTFA is often cited as superior due to its wide range of identified metabolites (detecting 49 metabolites), BSTFA+TMCS actually detected the highest total number of metabolites (56), compared to BSTFA alone which detected 52 [1]. This suggests that the addition of the TMCS catalyst to BSTFA enhances its derivatization scope, making it the most comprehensive reagent for this specific application, contrary to a simplified conclusion favoring MSTFA alone.

Metabolomics Milk Analysis Derivatization Reagent Comparison

Anabolic Hormone Analysis: BSTFA+TMCS Demonstrates Superior Performance Over HFBA with No Observed Matrix Effects

In a head-to-head comparison for the analysis of 11 anabolic hormones in bovine urine, BSTFA+TMCS was evaluated against heptafluorobutyric anhydride (HFBA). The study reported that better results and good linearity were obtained using BSTFA as a derivatization agent, notably without any observed matrix effects [1][2]. Furthermore, the method using BSTFA+TMCS achieved low limits of detection (LODs) ranging from 0.005 ng/mL (diethylstilbestrol) to 0.38 ng/mL (17α-methyltestosterone and 17α-ethynylestradiol) [1]. Recoveries ranged from 81% to 149% [1]. This quantitative performance underscores BSTFA+TMCS as a robust and sensitive choice for complex biological matrices.

Anabolic Hormones GC-MS/MS Residue Analysis

Recommended Procurement and Application Scenarios for BSTFA (CAS 21149-38-2) Based on Quantitative Evidence


Metabolomics Profiling of Complex Biological Matrices (e.g., Milk, Serum) Requiring Maximum Metabolite Coverage

Based on direct comparative evidence, BSTFA+TMCS (e.g., SILYL-991) detected 56 metabolites in milk, outperforming both MSTFA (49) and BSTFA alone (52) [1]. For metabolomics workflows where comprehensive coverage is paramount, procuring BSTFA with the TMCS catalyst offers a quantifiable advantage in the number of detectable features.

Quantitative Analysis of Nucleosides, Hindered Hydroxyls, or Sterically Demanding Analytes by GC-MS

BSTFA demonstrates superior silylation efficiency for nucleosides under optimal conditions, ranking higher than both BSA and TMSI [1]. Its strong silyl donor properties, particularly when used with a TMCS catalyst, make it the reagent of choice for silylating fatty acid amides, hindered hydroxyls, and secondary alcohols or amines, which are notoriously difficult to derivatize [2]. This ensures complete derivatization for accurate quantification of challenging analytes.

Trace-Level Residue Analysis of Anabolic Hormones in Biological Fluids (e.g., Bovine Urine) Using GC-MS/MS

BSTFA+TMCS has been validated in a head-to-head study for the determination of 11 anabolic hormones, demonstrating superior performance over HFBA with no observed matrix effects and achieving low ng/mL detection limits [1]. Laboratories involved in doping control, food safety, or environmental monitoring requiring high-sensitivity, interference-free analysis should prioritize BSTFA+TMCS based on this quantitative performance data.

GC-MS Analysis of Low-Boiling TMS-Amino Acids Where By-Product Interference is a Concern

The greater volatility of BSTFA's reaction by-products compared to those of BSA provides a distinct advantage in GC analysis of lower boiling TMS-amino acids [1]. This characteristic minimizes the risk of by-product co-elution with target analytes, leading to cleaner chromatograms and more reliable peak integration and identification.

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